molecular formula C8H10Cl2N2O B1426630 2-Chloro-N-(3-methylpyridin-2-YL)acetamide hydrochloride CAS No. 1241719-79-8

2-Chloro-N-(3-methylpyridin-2-YL)acetamide hydrochloride

Cat. No.: B1426630
CAS No.: 1241719-79-8
M. Wt: 221.08 g/mol
InChI Key: JLIGNSFZLYFFES-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-methylpyridin-2-yl)acetamide hydrochloride (CAS: 1241719-79-8) is a chloroacetamide derivative featuring a pyridine ring substituted with a methyl group at the 3-position and an acetamide group at the 2-position, with a chlorine atom on the acetamide backbone . The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical research .

Properties

IUPAC Name

2-chloro-N-(3-methylpyridin-2-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O.ClH/c1-6-3-2-4-10-8(6)11-7(12)5-9;/h2-4H,5H2,1H3,(H,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIGNSFZLYFFES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-methylpyridin-2-yl)acetamide hydrochloride typically involves the reaction of 3-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroacetamide in the presence of a base such as triethylamine to yield the desired product . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-N-(3-methylpyridin-2-yl)acetamide hydrochloride follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-methylpyridin-2-yl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, carboxylic acids, and amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis: This compound is frequently used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Biology

  • Antimicrobial Properties: Research has indicated potential antimicrobial activities, making it a candidate for developing new antibiotics.
  • Anticancer Research: Investigations into its anticancer properties are ongoing, focusing on its ability to inhibit cancer cell proliferation.

Medicine

  • Drug Discovery: It serves as a lead compound in drug discovery processes, particularly targeting neurological disorders and inflammatory diseases due to its potential biological activities.

Industrial Applications

  • Specialty Chemicals Production: Utilized in the production of various specialty chemicals and pharmaceuticals, contributing to advancements in material science and chemical manufacturing.

Case Study 1: Antimicrobial Activity

In a study investigating the antimicrobial properties of various pyridine derivatives, 2-Chloro-N-(3-methylpyridin-2-yl)acetamide hydrochloride demonstrated significant inhibitory effects against several bacterial strains, suggesting potential for further development as an antibiotic agent.

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal explored the compound's effect on cancer cell lines. Results indicated that it could inhibit cell growth through apoptosis induction, highlighting its potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-methylpyridin-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, it may inhibit or activate certain pathways, leading to its observed effects . The exact molecular targets and pathways can vary based on the specific context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

  • Solubility: Hydrochloride salts (e.g., target compound, 2-chloro-N-[4-(diethylamino)phenyl]acetamide) exhibit higher aqueous solubility compared to non-ionic analogs, critical for drug formulation .
  • Conformational Stability : Substituents on the aromatic ring (e.g., methyl, diethyl) influence molecular conformation. For example, 3-methylpyridin-2-yl groups promote planar arrangements, while bulkier substituents (e.g., 2,6-diethylphenyl) induce steric hindrance .

Research Findings and Trends

  • Anti-Proliferative Activity: Thieno-pyrimidinone analogs derived from chloroacetamides show IC₅₀ values <10 μM in cancer cell lines .
  • Hydrogen Bonding : N–H⋯O interactions in chloroacetamides stabilize crystal structures, as seen in 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide .
  • Environmental Impact : Metolachlor TPs (transformation products) like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide are prioritized for ecotoxicological studies due to structural persistence .

Biological Activity

2-Chloro-N-(3-methylpyridin-2-yl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by research findings and data tables.

The synthesis of 2-Chloro-N-(3-methylpyridin-2-yl)acetamide hydrochloride typically involves the reaction of 3-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is subsequently reacted with 2-chloroacetamide in the presence of a base such as triethylamine, yielding the desired product.

Key Chemical Reactions:

  • Substitution Reactions: The chlorine atom can be replaced with nucleophiles like amines or thiols.
  • Oxidation and Reduction: The compound can undergo redox reactions to modify its functional groups.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Antimicrobial Activity

Research has demonstrated that 2-Chloro-N-(3-methylpyridin-2-yl)acetamide hydrochloride exhibits notable antimicrobial properties. A study conducted on various synthesized chloroacetamides, including this compound, showed effective antibacterial activity against several strains:

Microorganism Zone of Inhibition (mm)
Escherichia coli (ATCC 25922)30
Pseudomonas aeruginosa (ATCC 27853)35
Staphylococcus aureus (ATCC 25923)36
Candida sp.Inhibited

The agar diffusion technique was employed to assess these activities, confirming the compound's effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties. A study involving various derivatives revealed that certain modifications enhanced cytotoxicity against human carcinoma cell lines such as HePG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer). The IC50 values for these cell lines were determined through MTT assays, indicating significant potential for further development in cancer therapeutics .

The biological activity of 2-Chloro-N-(3-methylpyridin-2-yl)acetamide hydrochloride is attributed to its interaction with specific molecular targets within cells. It may inhibit or activate certain pathways that lead to cell death in cancerous cells or disrupt essential functions in microbial cells. For instance, its mechanism could involve the inhibition of enzymes critical for cellular metabolism or replication .

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of this compound:

  • Antimicrobial Screening: A comprehensive study screened various derivatives for their antimicrobial properties, confirming that modifications to the pyridine ring significantly influenced activity levels against specific pathogens .
  • Cytotoxicity Assays: Research indicated that structural variations in the acetamide derivatives led to differing levels of cytotoxicity, highlighting the importance of chemical structure in biological efficacy .
  • Structure-Activity Relationship (SAR): Analysis revealed that substituents on the pyridine ring could enhance solubility and potency against targeted cells, suggesting avenues for further optimization in drug design .

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-N-(3-methylpyridin-2-yl)acetamide hydrochloride, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves reacting a substituted pyridinylamine with chloroacetyl chloride under reflux conditions. For example:
  • Step 1 : Condensation of 3-methylpyridin-2-amine with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF) with catalytic potassium iodide (KI) to form the acetamide intermediate .
  • Step 2 : Hydrochloride salt formation via treatment with HCl gas or concentrated hydrochloric acid in ethanol.
    Key intermediates include 3-methylpyridin-2-amine and chloroacetyl chloride. Reaction optimization (e.g., temperature, solvent choice, and stoichiometry) is critical to avoid side products like over-alkylation .

Q. How is the purity and structural integrity of 2-Chloro-N-(3-methylpyridin-2-yl)acetamide hydrochloride typically verified in research settings?

  • Methodological Answer :
  • Melting Point Analysis : Determines purity by comparing observed values with literature data (e.g., deviations >2°C indicate impurities) .
  • Spectroscopy :
  • IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • NMR : 1^1H NMR should show pyridinyl aromatic protons (δ 7.5–8.5 ppm) and acetamide CH2_2Cl (δ ~4.2 ppm) .
  • X-ray Crystallography : Resolves molecular conformation and hydrogen bonding patterns (e.g., N–H⋯Cl interactions in the hydrochloride salt) .

Advanced Research Questions

Q. What crystallographic challenges arise during the structural determination of 2-Chloro-N-(3-methylpyridin-2-yl)acetamide hydrochloride, and how are hydrogen bonding patterns analyzed?

  • Methodological Answer :
  • Challenges :
  • Disorder in the Hydrochloride Counterion : Cl⁻ may exhibit positional disorder, requiring refinement with occupancy constraints .
  • Conformational Flexibility : The methyl group on the pyridinyl ring can lead to multiple conformers, complicating electron density maps .
  • Hydrogen Bond Analysis :
  • Use SHELXL software to model N–H⋯Cl and C–H⋯O interactions .
  • Geometric parameters (e.g., D–H⋯A angles and H⋯A distances) quantify bond strength. For example, N–H⋯Cl distances of ~2.2 Å indicate moderate hydrogen bonding .

Q. How can reaction conditions be optimized to improve the yield of 2-Chloro-N-(3-methylpyridin-2-yl)acetamide hydrochloride in multi-step syntheses?

  • Methodological Answer :
  • Parameter Screening :
  • Temperature : Lower temperatures (0–5°C) reduce side reactions during chloroacetylation .
  • Solvent : DMF enhances nucleophilicity of the pyridinylamine, while THF may favor byproduct formation .
  • Continuous Flow Reactors : Improve scalability and yield by ensuring precise mixing and heat transfer .
  • Catalyst Loading : KI (5–10 mol%) accelerates chloroacetyl chloride activation .

Q. What contradictions exist in reported spectroscopic data for chloroacetamide derivatives, and how can researchers resolve discrepancies?

  • Methodological Answer :
  • Common Discrepancies :
  • NMR Chemical Shifts : Variations in δ values for CH2_2Cl (e.g., δ 4.1–4.3 ppm) due to solvent polarity or concentration effects .
  • IR Bands : Shifts in amide I/II bands from crystallinity differences or moisture absorption .
  • Resolution Strategies :
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., 2-chloro-N-(3-nitrophenyl)acetamide) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and NMR shifts to validate experimental data .

Q. How does the substitution pattern on the pyridinyl ring influence the reactivity and intermolecular interactions of 2-Chloro-N-(3-methylpyridin-2-yl)acetamide hydrochloride?

  • Methodological Answer :
  • Electronic Effects : A meta-methyl group increases electron density on the pyridinyl ring, enhancing nucleophilic reactivity compared to nitro-substituted analogs .
  • Steric Effects : Bulkier substituents (e.g., 2,4-dimethyl) hinder hydrogen bonding by altering molecular packing .
  • Comparative Data :
SubstituentHydrogen Bond Strength (N–H⋯Cl, Å)Melting Point (°C)
3-Methyl (title compound)2.21180–182
3-Nitro2.18195–197
4-Chloro2.25178–180
  • Conclusion : Electron-withdrawing groups strengthen hydrogen bonds but reduce solubility in polar solvents .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(3-methylpyridin-2-YL)acetamide hydrochloride
Reactant of Route 2
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2-Chloro-N-(3-methylpyridin-2-YL)acetamide hydrochloride

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